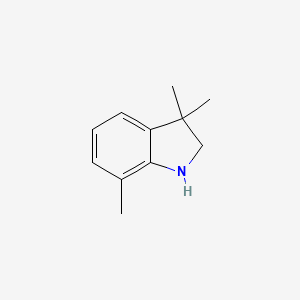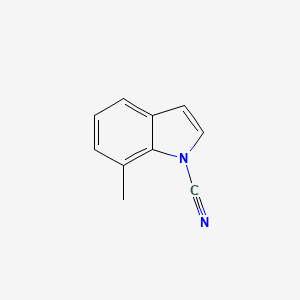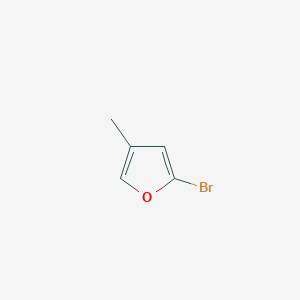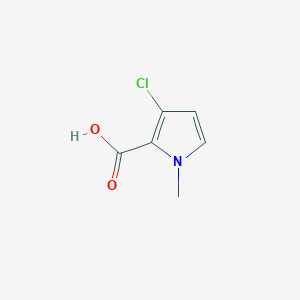
3,3,7-Trimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7-Trimethylindoline is an organic compound belonging to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring The presence of three methyl groups at positions 3 and 7 distinguishes this compound from other indoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3,7-Trimethylindoline can be synthesized through several methods. One common approach involves the alkylation of indoline with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds in the presence of a strong base like sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the indoline nitrogen, allowing for nucleophilic attack on the methylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and automated systems ensures consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,7-Trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoline compounds.
Aplicaciones Científicas De Investigación
3,3,7-Trimethylindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Research explores its potential as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3,3,7-Trimethylindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing pathways involved in cellular processes. Detailed studies on its interaction with specific targets and pathways are ongoing to elucidate its full potential.
Comparación Con Compuestos Similares
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
Comparison: 3,3,7-Trimethylindoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 2,3,3-Trimethylindolenine, it exhibits different reactivity patterns in substitution and oxidation reactions. The presence of the methyl group at position 7 also affects its electronic distribution, making it distinct from other indoline derivatives.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3 |
Clave InChI |
UFXHVMRIJNWRMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(CN2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)
![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)



![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)


![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)
